molecular formula C14H11N B185725 1-Methylacridine CAS No. 54116-90-4

1-Methylacridine

Cat. No.: B185725
CAS No.: 54116-90-4
M. Wt: 193.24 g/mol
InChI Key: VXGOQVMIGNMUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylacridine is a useful research compound. Its molecular formula is C14H11N and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities

1-Methylacridine exhibits a range of biological activities that make it a candidate for further research in pharmaceuticals.

Antitumor Activity

Research indicates that acridine derivatives, including this compound, possess notable anti-cancer properties. For example, studies have demonstrated that acridine derivatives can intercalate DNA, leading to inhibition of cancer cell proliferation. The binding affinity of 5-methylacridine derivatives to DNA has been shown to correlate with their cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A-549 (lung cancer) cells .

Antimicrobial Properties

This compound has been evaluated for its antibacterial properties. Some derivatives have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus at concentrations around 400 µg/mL. This suggests potential applications in developing new antimicrobial agents .

Antiviral Activity

Acridine derivatives have also been investigated for antiviral properties. For instance, certain compounds have demonstrated efficacy against herpes simplex virus (HSV) with minimal inhibitory concentrations (MIC) in the range of 5 µg/mL .

Solid-Phase Synthesis

Solid-phase synthesis techniques have been employed to create libraries of acridine derivatives rapidly. This method allows for the efficient production of compounds with diverse functional groups that can be screened for biological activity .

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for producing acridine derivatives efficiently. This technique enhances reaction rates and yields while minimizing by-products, making it suitable for large-scale applications .

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

Study on Antitumor Efficacy

A study explored the anti-proliferative effects of 5-methylacridine-4-carboxamide derivatives on various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, with IC50 values lower than those of established chemotherapeutics like doxorubicin .

Development of Antimicrobial Agents

Another investigation focused on synthesizing this compound derivatives with enhanced antimicrobial properties against resistant bacterial strains. These compounds were tested in vitro, showing promising results that warrant further exploration for clinical applications .

Tables

ApplicationCompoundBiological ActivityReference
Antitumor5-Methylacridine-4-carboxamideCytotoxicity against HeLa and A-549 cells
AntimicrobialThis compound DerivativesEffective against E. coli and S. aureus
AntiviralAcridine DerivativesInhibition of HSV at MIC 5 µg/mL

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methylacridine, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Begin by reviewing classical synthetic pathways, such as Friedel-Crafts alkylation or cyclization of N-methylanthranilic acid derivatives. Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches. Validate purity via HPLC or GC-MS and confirm structural integrity with 1H^1H-NMR and 13C^{13}C-NMR spectroscopy. Cross-reference protocols from primary literature to identify common pitfalls, such as side reactions or intermediate instability .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Combine UV-Vis spectroscopy (to confirm π→π* transitions), FT-IR (for C-N and aromatic C-H stretches), and mass spectrometry (for molecular ion peaks). For NMR, focus on aromatic proton splitting patterns and methyl group shifts (δ2.53.0\delta \sim 2.5-3.0 ppm). Compare data with published spectra in reputable databases (e.g., SDBS or Reaxys) and report deviations with justification (e.g., solvent effects) .

Q. How can researchers ensure the stability of this compound in solution during photophysical studies?

  • Methodological Answer : Conduct stability assays under varying conditions (light exposure, temperature, pH). Use argon/vacuum degassing to minimize oxidation. Monitor degradation via time-resolved absorbance or fluorescence spectroscopy. Include control experiments with stabilizers (e.g., BHT) and report storage recommendations in the supplementary materials .

Advanced Research Questions

Q. How should researchers address contradictions in reported catalytic activity data for this compound in organocatalytic reactions?

  • Methodological Answer : Perform a meta-analysis of literature data to identify variables affecting catalytic efficiency (e.g., substrate scope, solvent polarity). Replicate key studies under standardized conditions, documenting exact molar ratios, mixing rates, and temperature gradients. Use statistical tools (e.g., ANOVA) to quantify variability and propose mechanistic hypotheses (e.g., solvent-coordination effects) to reconcile discrepancies .

Q. What computational chemistry methods are most effective for predicting the electronic properties of this compound, and how do they compare with experimental results?

  • Methodological Answer : Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to calculate HOMO-LUMO gaps and ionization potentials. Validate against experimental cyclic voltammetry and UV-Vis data. Discuss limitations, such as solvent effects in simulations, and provide error margins in comparative tables .

Q. What strategies mitigate aggregation-induced quenching in this compound-based fluorescent probes?

  • Methodological Answer : Introduce steric hindrance via substituents (e.g., tert-butyl groups) or encapsulate the compound in micellar systems. Characterize aggregation using dynamic light scattering (DLS) and fluorescence lifetime imaging microscopy (FLIM). Compare quantum yields in monomeric vs. aggregated states and propose design rules in the discussion section .

Q. How can researchers resolve conflicting mechanistic proposals for this compound’s role in singlet oxygen generation?

  • Methodological Answer : Use time-resolved electron paramagnetic resonance (TR-EPR) to detect transient radical intermediates. Correlate with Stern-Volmer quenching studies using known singlet oxygen scavengers (e.g., sodium azide). Publish raw kinetic data and computational modeling outputs in open-access repositories to enable peer validation .

Q. Methodological Best Practices

  • Data Reprodubility : Document all synthetic and analytical procedures in SI, including raw instrument settings (e.g., NMR pulse sequences, HPLC gradients) .
  • Literature Review : Use platforms like SciFinder or Web of Science with search terms like "this compound AND synthesis" or "photophysical properties" to ensure comprehensive coverage. Apply MeSH terms for interdisciplinary studies .
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding sources for proprietary applications) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Properties

CAS No.

54116-90-4

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

1-methylacridine

InChI

InChI=1S/C14H11N/c1-10-5-4-8-14-12(10)9-11-6-2-3-7-13(11)15-14/h2-9H,1H3

InChI Key

VXGOQVMIGNMUGC-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=NC3=CC=CC=C3C=C12

Canonical SMILES

CC1=CC=CC2=NC3=CC=CC=C3C=C12

Key on ui other cas no.

54116-90-4
23043-41-6

solubility

6.8 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.